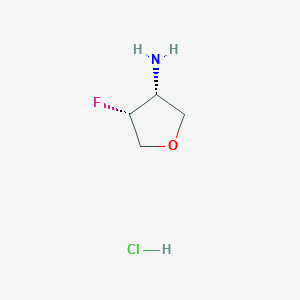

cis-4-Fluorotetrahydrofuran-3-amine HCl

Description

Significance of Fluorine in Cyclic Amine Chemistry

The introduction of fluorine into cyclic amine structures can dramatically alter their properties. nih.govnih.gov Fluorine's high electronegativity can lower the basicity (pKa) of the amine group, which can be advantageous in drug design by improving oral bioavailability and reducing off-target effects. nih.gov Furthermore, the carbon-fluorine bond is exceptionally strong, often enhancing the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism. researchgate.net This increased stability can lead to a longer half-life for drug candidates in biological systems. The presence of fluorine can also influence the conformation of the cyclic system, which in turn can affect its binding affinity to biological targets. nih.gov

Key Effects of Fluorination in Cyclic Amines

| Property | Impact of Fluorine Introduction | Rationale |

|---|---|---|

| Basicity (pKa) | Generally Decreased | The strong electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom. |

| Metabolic Stability | Often Increased | The high strength of the C-F bond can prevent enzymatic degradation at that position. |

| Lipophilicity | Can be Increased or Decreased | The effect is context-dependent and can be used to fine-tune the molecule's solubility and permeability. |

| Conformation | Can be Significantly Altered | Fluorine's stereoelectronic effects, such as the gauche effect, can favor specific ring puckering and substituent orientations. |

| Binding Affinity | Can be Enhanced | Alterations in electronics and conformation can lead to more favorable interactions with biological targets. |

Role of Tetrahydrofuran (B95107) Amine Scaffolds in Contemporary Organic Synthesis

The tetrahydrofuran ring is a prevalent structural motif in a wide range of biologically active natural products and synthetic molecules. jyu.fi Its saturated, five-membered cyclic ether structure provides a three-dimensional framework that is well-suited for elaboration in drug discovery programs. When combined with an amine functionality, the resulting tetrahydrofuran amine scaffold becomes a versatile building block for the synthesis of diverse chemical libraries. These scaffolds can be functionalized at multiple points to explore a wide range of chemical space and optimize interactions with biological targets.

Overview of Stereochemical Control in Fluorinated Heterocyclic Amine Synthesis

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the ability to control the spatial arrangement of atoms during the synthesis of fluorinated heterocyclic amines is of paramount importance. The synthesis of cis-4-Fluorotetrahydrofuran-3-amine HCl, for example, requires precise control to ensure the cis relationship between the fluorine atom and the amine group. Various stereoselective synthetic strategies have been developed to achieve this, often employing chiral catalysts, auxiliaries, or stereospecific reactions to install the desired stereocenters. jyu.fi The development of such methods is crucial for accessing enantiomerically pure compounds for biological evaluation. jyu.fi For instance, the synthesis of diastereomerically pure 3-fluoro-4-hydroxyprolines has been achieved through stereoselective reduction, where the approach of the reducing agent is directed by the fluorine atom already in place. nih.gov

Stereochemical Considerations in Synthesis

| Aspect | Importance |

|---|---|

| Diastereoselectivity | Controlling the relative stereochemistry of multiple stereocenters, such as the cis or trans relationship between the fluorine and amine groups. |

| Enantioselectivity | Controlling the absolute stereochemistry to produce a single enantiomer, which is often crucial for desired biological activity and to avoid off-target effects of the other enantiomer. |

The study of this compound and related compounds continues to be an active area of research, driven by the quest for new molecules with tailored properties for a variety of applications, from medicinal chemistry to materials science.

Properties

IUPAC Name |

(3R,4R)-4-fluorooxolan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO.ClH/c5-3-1-7-2-4(3)6;/h3-4H,1-2,6H2;1H/t3-,4+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRLKYGLYRTMMM-RFKZQXLXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CO1)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2007919-31-3 | |

| Record name | rac-(3R,4R)-4-fluorooxolan-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Control and Analysis in Cis 4 Fluorotetrahydrofuran 3 Amine Hcl Synthesis

Diastereoselective Synthesis Approaches

The synthesis of the cis-isomer of 4-Fluorotetrahydrofuran-3-amine requires methods that preferentially form the cis relationship between the fluorine and amine substituents over the trans alternative. High diastereoselectivity is often achieved through intramolecular cyclization reactions where the stereochemistry of the acyclic precursor dictates the outcome.

One common strategy involves the cyclization of an acyclic precursor with pre-defined stereocenters. For instance, a starting material with the correct relative stereochemistry can be cyclized to form the tetrahydrofuran (B95107) ring, preserving the desired cis arrangement. Palladium-catalyzed oxidative cyclization of specific γ-hydroxy alkenes is a powerful method that can proceed with high diastereoselectivity, often favoring the formation of a particular diastereomer. nih.govacs.org In these reactions, an intermediate is formed through oxypalladation of the alkene, which then undergoes further steps to yield the cyclic ether. The facial selectivity of the initial cyclization step is key to establishing the cis stereochemistry.

Another approach is the reaction of γ,δ-epoxycarbanions with aldehydes. This method can produce hydroxymethyl-substituted tetrahydrofurans with high diastereoselectivity. sci-hub.st The process involves a reversible aldol-type addition followed by an irreversible intramolecular SN2 cyclization where the epoxide ring is opened. The stereochemical outcome is controlled by the relative rates of cyclization of the intermediate diastereomeric adducts, leading to a single major product. sci-hub.st By choosing precursors where fluorine is already incorporated or by subsequent functional group manipulation, this method can be adapted to synthesize the target compound.

Furthermore, modular approaches involving the reaction of acyl chlorides with alkenes have been developed for the diastereoselective preparation of cis-2,5-disubstituted tetrahydrofurans. nih.gov This strategy relies on a charge relocation process to form a cyclic oxocarbenium ion, which is then reduced stereoselectively. The use of sterically demanding Hantzsch esters as hydride sources has been shown to be crucial for achieving exceptional diastereoselectivity in the reduction step, favoring the cis product. nih.gov

| Method | Key Principle | Typical Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| Palladium-Catalyzed Oxidative Cyclization | Oxypalladation of γ-hydroxy alkenes followed by β-hydride elimination. | Can be excellent (>20:1) depending on substrate. | nih.govacs.org |

| Reaction of γ,δ-Epoxycarbanions | Kinetic control in the irreversible intramolecular SN2 ring closure of aldol-type adducts. | High, often leading to a single major diastereomer. | sci-hub.st |

| Charge Relocation from Acyl Chlorides | Stereoselective reduction of an intermediate oxocarbenium ion using bulky hydride donors. | Exceptional diastereoselectivity for cis-products. | nih.gov |

| Intramolecular Addition to Epoxides | Cycloetherification of halohydrin intermediates derived from epoxides. | Moderate to good (e.g., 85:15). | nih.gov |

Enantioselective Synthesis and Chiral Induction Mechanisms

Achieving a specific enantiomer of cis-4-Fluorotetrahydrofuran-3-amine HCl necessitates the use of asymmetric catalysis. This involves employing a chiral catalyst to create a stereochemically defined environment that favors the formation of one enantiomer over the other.

Catalytic asymmetric [3+2] cycloadditions represent a powerful strategy. For example, the reaction between racemic cyclopropanes and aldehydes, catalyzed by a chiral magnesium complex such as ((t)Bu-pybox)MgI₂, can produce enantioenriched tetrahydrofuran derivatives. This process operates via a dynamic kinetic asymmetric transformation, where the catalyst selectively reacts with one enantiomer of the rapidly equilibrating racemic starting material, affording the product as a single diastereomer with high enantiomeric excess. nih.gov

Organocatalysis also provides effective routes. Confined chiral imidodiphosphoric acids have been used to catalyze the asymmetric vinylogous Prins cyclization, reacting aldehydes with 3,5-dien-1-ols to yield 2,3-disubstituted tetrahydrofurans with excellent diastereo- and enantioselectivity (d.r. > 20:1, e.r. up to 99:1). acs.org The chiral catalyst activates the aldehyde and orchestrates the cyclization event, controlling the facial selectivity of the nucleophilic attack.

The introduction of the fluorine and amine groups can be achieved enantioselectively. Chiral catalysts, including those based on transition metals (e.g., Pd, Ir, Mn) and chiral Brønsted acids, are used to control the stereochemical outcome of fluorination and amination reactions. nih.govrsc.orgnih.govresearchgate.net The mechanism of chiral induction involves the formation of a catalyst-substrate complex. Non-covalent interactions, such as hydrogen bonding and C-H---π interactions, between the chiral ligand of the catalyst and the substrate orient the reactants in a specific conformation within the transition state. nih.govacs.orgnih.gov This orientation favors attack from one prochiral face, leading to the desired enantiomer. The electronic properties of fluorine can significantly influence these interactions, enhancing the effectiveness of chiral catalysts. rsc.org

Absolute Stereochemical Assignment via X-ray Diffraction Studies

The definitive determination of the absolute configuration of a chiral molecule like this compound is unequivocally established through single-crystal X-ray diffraction (XRD). nih.gov This analytical technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of every atom in the molecule.

For chiral molecules, XRD can distinguish between enantiomers through the phenomenon of anomalous dispersion. mit.edu When X-rays interact with electrons of atoms in the crystal, particularly heavier atoms, a small phase shift occurs. This effect causes slight, but measurable, differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l). By analyzing these differences, the absolute structure of the molecule can be determined. The result is often expressed as the Flack parameter, which should ideally be close to 0 for the correct enantiomer and close to 1 for the incorrect one. mit.edu

While the presence of atoms heavier than oxygen (like sulfur or halogens) enhances the anomalous scattering effect, modern diffractometers and computational methods often allow for the reliable determination of absolute configuration even for light-atom structures, provided high-quality crystals are available. mit.edu This method provides unambiguous proof of the absolute stereochemistry, which is crucial for correlating the molecular structure with its biological function. purechemistry.orgnih.govresearchgate.net

Control of Contiguous Stereogenic Centers

The synthesis of this compound requires precise control over two contiguous stereogenic centers at C3 and C4. Strategies to achieve this control can be broadly categorized as substrate-controlled or catalyst-controlled.

In substrate-controlled synthesis, the stereochemistry of an existing chiral center in the starting material directs the formation of the new stereocenter. For example, in the cyclization of a γ-hydroxy alkene, the stereocenter bearing the hydroxyl group can influence the facial selectivity of the subsequent bond formation to the alkene, leading to a defined relative stereochemistry in the resulting tetrahydrofuran ring. nih.gov Similarly, the intramolecular ring-opening of a chiral epoxide by a tethered nucleophile proceeds via an SN2 mechanism, resulting in an inversion of configuration at one center and establishing a predictable relationship with the other stereocenters in the molecule.

Catalyst-controlled methods are particularly powerful for setting multiple stereocenters with high fidelity. Asymmetric reactions, such as the chiral aryl iodide-catalyzed fluoroamination of alkenes, can generate products with contiguous fluorine- and nitrogen-bearing stereocenters with high diastereo- and enantioselectivity. nih.gov The catalyst dictates the stereochemical outcome irrespective of any pre-existing chirality in the substrate. Such methods have been used to prepare building blocks with three contiguous stereocenters. nih.gov The development of cascade reactions, where multiple bonds and stereocenters are formed in a single operation, offers an efficient route to complex molecules with multiple contiguous stereogenic centers. nih.govacs.org

Regioselectivity in Ring-Opening and Cyclization Reactions

The construction of the tetrahydrofuran ring system often relies on either the intramolecular cyclization of a linear precursor or the ring-opening of a strained cyclic starting material, such as an epoxide. In both cases, controlling the regioselectivity is crucial to ensure the formation of the desired five-membered ring.

Intramolecular cyclization reactions are governed by Baldwin's rules, which predict the favored pathways for ring closure. The formation of a tetrahydrofuran ring typically proceeds via a 5-exo-trig cyclization, where the attacking nucleophile adds to a trigonal carbon outside the newly forming ring. This pathway is kinetically favored over the alternative 6-endo-trig cyclization, which would lead to a six-membered tetrahydropyran (B127337) ring. chemtube3d.com However, the regioselectivity can be influenced by various factors, including the catalyst, solvent, and substrate structure. nih.govrsc.orgresearchgate.net For example, certain reaction conditions can be tuned to favor the thermodynamically more stable six-membered ring, but specific catalysts can override this preference to selectively yield the five-membered tetrahydrofuran product.

In syntheses starting from epoxides, the regioselectivity of the ring-opening step is critical. The reaction of an unsymmetrical epoxide with a nucleophile can lead to two different regioisomers. The outcome is determined by whether the reaction proceeds via an SN1 or SN2 mechanism and is influenced by steric hindrance, electronic effects, and the nature of the catalyst or promoter. researchgate.netscielo.org.mxrsc.orgrroij.com For instance, in the synthesis of a 3-aminotetrahydrofuran derivative, the intramolecular attack of a tethered amine onto an epoxide must occur at the correct carbon to form the five-membered ring. Lewis or Brønsted acids can be used to activate the epoxide, often directing the nucleophile to the more substituted carbon atom, while basic or neutral conditions typically favor attack at the less sterically hindered position. scielo.org.mxrsc.org By carefully selecting the reaction conditions, the ring-opening can be directed to proceed with high regioselectivity. nih.gov

| Reaction Type | Favored Pathway for THF | Controlling Factors | Alternative Product | Reference |

|---|---|---|---|---|

| Intramolecular Radical/Ionic Cyclization | 5-exo-trig | Kinetic control (orbital alignment), catalyst choice, substrate geometry. | Tetrahydropyran (via 6-endo-trig) | chemtube3d.comnih.gov |

| Epoxide Ring-Opening (Intramolecular) | Attack at the distal carbon relative to the nucleophile tether. | Reaction conditions (acidic vs. basic), steric hindrance, electronic effects. | Larger ring or no cyclization. | nih.gov |

| Epoxide Ring-Opening (Intermolecular) | Attack at the less sterically hindered carbon (SN2) or more substituted carbon (SN1-like). | Catalyst (Lewis/Brønsted acids), nature of nucleophile and epoxide substituents. | Regioisomeric β-amino alcohol. | researchgate.netscielo.org.mxrsc.orgrroij.com |

Chemical Transformations and Derivatization Studies of Cis 4 Fluorotetrahydrofuran 3 Amine Hcl

Functional Group Interconversions of the Amine Moiety

The primary amine group in cis-4-Fluorotetrahydrofuran-3-amine HCl is a key site for a variety of functional group interconversions, enabling the synthesis of a wide array of derivatives. Standard amine chemistry can be readily applied to this scaffold, often with high efficiency and selectivity.

Common transformations include acylation, sulfonylation, and alkylation reactions. For instance, the amine can be acylated with various acid chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions typically proceed under basic conditions to neutralize the hydrochloride salt and deprotonate the amine, rendering it nucleophilic.

Reductive amination is another powerful tool for derivatization. The amine can be reacted with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. This method allows for the introduction of a wide range of substituents with control over the degree of alkylation.

The primary amine can also be converted into other functional groups. For example, diazotization followed by substitution can introduce a variety of functionalities, although this can be challenging in the presence of other sensitive groups. The conversion of the amine to an azide (B81097) or a nitrile can also be achieved through multi-step sequences, expanding the synthetic utility of this building block.

Table 1: Examples of Amine Functional Group Interconversions

| Reagent/Condition | Product Functional Group |

| Acid Chloride/Anhydride, Base | Amide |

| Sulfonyl Chloride, Base | Sulfonamide |

| Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |

| Alkyl Halide, Base | Secondary/Tertiary Amine |

Selective Transformations of the Fluorine Atom

The fluorine atom in this compound is generally stable due to the strength of the carbon-fluorine bond. However, under specific conditions, it can undergo nucleophilic substitution. The success of such transformations is highly dependent on the nature of the nucleophile and the reaction conditions.

Displacement of the fluorine atom typically requires strong nucleophiles and may be facilitated by the neighboring group participation of the amine or a derivative thereof. For example, intramolecular cyclization reactions can be designed where a derivatized amine attacks the carbon bearing the fluorine, leading to the formation of bicyclic products.

The reactivity of the C-F bond can also be influenced by converting the adjacent amine into a better leaving group or by activating the ring system. However, these transformations are often less straightforward than those involving the amine and require careful optimization to avoid competing side reactions, such as elimination.

Reactivity of the Tetrahydrofuran (B95107) Ring System

The tetrahydrofuran ring is a relatively stable saturated heterocycle. Its reactivity is largely influenced by the substituents it carries. In this compound, the electron-withdrawing effects of the fluorine and amine groups can influence the electron density of the ring and its susceptibility to certain reactions.

While the THF ring itself is generally inert to many reagents, reactions can be induced at the carbons adjacent to the oxygen atom under strongly acidic or Lewis acidic conditions. These conditions can promote ring-opening or rearrangement reactions. However, such transformations often require harsh conditions that may not be compatible with the amine and fluorine functionalities.

Oxidative cleavage of the tetrahydrofuran ring is another possibility, though it typically requires potent oxidizing agents and is not a common transformation for this class of compounds unless specifically desired. The stability of the THF ring is a key feature that makes this scaffold attractive for the synthesis of stable, drug-like molecules.

Ring-Opening Reactions of this compound and Analogues with Nucleophiles

Ring-opening of the tetrahydrofuran moiety in this compound and its analogues is a significant transformation that can lead to linear structures with diverse functionalities. These reactions are typically promoted by strong acids or Lewis acids, which activate the ether oxygen, making the ring susceptible to nucleophilic attack.

The regioselectivity of the ring-opening is influenced by both electronic and steric factors of the substituents on the ring. Nucleophilic attack can occur at either of the carbons adjacent to the ring oxygen. For example, treatment with a strong nucleophile in the presence of a Lewis acid can lead to the formation of a 4-substituted-2-(fluoro)amino-butanol derivative.

Theoretical studies on the ring-opening of tetrahydrofuran itself suggest that the reaction proceeds through the formation of an activated complex, and the energy barrier can be influenced by the nature of the Lewis acid and the nucleophile. nih.govresearchgate.net In the case of substituted tetrahydrofurans like the title compound, the substituents will play a crucial role in determining the reaction pathway and the stability of any intermediates. The presence of the amine and fluorine groups can direct the regioselectivity of the nucleophilic attack.

Table 2: Potential Products from Nucleophilic Ring-Opening

| Nucleophile | Potential Product Structure |

| Halide (e.g., Br⁻) | 4-Bromo-2-(fluoro)amino-butanol derivative |

| Thiolate (e.g., RS⁻) | 4-(Alkylthio)-2-(fluoro)amino-butanol derivative |

| Cyanide (CN⁻) | 4-Cyano-2-(fluoro)amino-butanol derivative |

It is important to note that the specific conditions and the nature of the nucleophile will dictate the outcome of these ring-opening reactions, and careful optimization is required to achieve the desired product selectively.

Applications As a Chiral Building Block in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

The rigid, fluorinated tetrahydrofuran (B95107) ring of cis-4-Fluorotetrahydrofuran-3-amine HCl provides a well-defined three-dimensional framework, making it an excellent starting point for the synthesis of intricate molecular structures. The cis-relationship between the amine and fluorine substituents pre-organizes the molecule, allowing for stereocontrolled transformations. The fluorine atom, with its high electronegativity and relatively small size, can influence the conformation of the ring and neighboring functional groups through steric and electronic effects. This conformational control is crucial in directing the stereochemical outcome of subsequent reactions, enabling the synthesis of complex targets with high precision.

Furthermore, the amine functionality serves as a versatile handle for a wide array of chemical modifications. It can be readily acylated, alkylated, or used in reductive amination reactions to introduce diverse substituents and build upon the core structure. The strategic placement of the fluorine atom can also enhance the metabolic stability and binding affinity of the final molecule, properties that are highly desirable in the development of new therapeutic agents. The inherent chirality of this compound ensures the transfer of stereochemical information throughout a synthetic sequence, which is paramount in the synthesis of enantiomerically pure pharmaceuticals.

Precursors for Diverse Heterocyclic Compounds

The bifunctional nature of this compound, possessing both a nucleophilic amine and a tetrahydrofuran ring, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. The amine group can participate in cyclization reactions with suitable electrophiles to form fused or spirocyclic ring systems. For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of novel fluorinated nitrogen-containing heterocycles.

The tetrahydrofuran ring itself can be a substrate for ring-opening or rearrangement reactions under specific conditions, providing access to different classes of acyclic or larger heterocyclic structures. The presence of the fluorine atom can influence the regioselectivity of these transformations. The strategic manipulation of the amine and the tetrahydrofuran ether linkage allows for the construction of a wide range of heterocyclic scaffolds, which are core components of many biologically active natural products and synthetic drugs.

Enabling Chemical Libraries for Structural Diversity Exploration

In the field of drug discovery, the exploration of vast chemical space is essential for identifying new lead compounds. This compound serves as an excellent scaffold for the construction of chemical libraries with significant structural diversity. The amine functionality allows for the parallel introduction of a wide range of substituents using combinatorial chemistry techniques. By reacting the core scaffold with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, and isocyanates, large libraries of novel compounds can be rapidly synthesized.

The fluorinated tetrahydrofuran core imparts a unique physicochemical profile to the library members, including increased lipophilicity and metabolic stability, which can enhance their drug-like properties. The generation of such focused libraries around a privileged, fluorinated scaffold allows for a systematic exploration of structure-activity relationships (SAR) and the identification of potent and selective modulators of biological targets.

Ligand Design in Asymmetric Catalysis

The chiral nature of this compound makes it an attractive building block for the design and synthesis of novel ligands for asymmetric catalysis. The amine group can be readily functionalized to incorporate coordinating moieties, such as phosphines, oxazolines, or other nitrogen-based ligands. The stereochemically defined tetrahydrofuran backbone can create a chiral environment around a metal center, enabling enantioselective transformations.

Computational and Theoretical Investigations of Cis 4 Fluorotetrahydrofuran 3 Amine Hcl

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to elucidate complex reaction mechanisms, predict reaction outcomes, and understand the energetic landscapes of chemical transformations. researchgate.netmdpi.com For the synthesis of cis-4-Fluorotetrahydrofuran-3-amine HCl, DFT calculations can provide critical insights into the key bond-forming steps and the factors governing the reaction's feasibility and selectivity.

Computational studies on analogous systems, such as the fluorination of heterocyclic compounds and the synthesis of substituted amines, demonstrate the utility of DFT in this context. researchgate.netrsc.org For instance, in reactions involving fluorination, DFT can model the transition states of C-F bond formation, helping to identify the rate-determining step and rationalize the observed stereochemical outcomes. researchgate.net The mechanism for the formation of the tetrahydrofuran (B95107) ring and the introduction of the amine and fluorine substituents can be meticulously mapped out.

DFT calculations typically involve optimizing the geometries of reactants, intermediates, transition states, and products. By calculating the energies of these species, a potential energy surface for the reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, which are crucial for predicting reaction rates and equilibrium positions. For example, a proposed synthetic route could be evaluated computationally to identify potential high-energy intermediates or transition states that might hinder the reaction, thereby guiding the choice of reagents and reaction conditions.

In the context of this compound, DFT studies could explore several plausible synthetic pathways, such as the intramolecular cyclization of a fluorinated amino alcohol. The calculations would help determine the energetic favorability of the cyclization step and the subsequent protonation to form the hydrochloride salt. Furthermore, DFT can model the role of catalysts or solvents in the reaction, providing a more complete and accurate picture of the chemical process. cdnsciencepub.com

Table 1: Hypothetical DFT-Calculated Energy Profile for a Key Reaction Step

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | Starting Material Complex | 0.0 |

| TS1 | Transition State for Ring Formation | +18.5 |

| Intermediate | Cyclized Intermediate | -5.2 |

| TS2 | Transition State for Protonation | +2.1 |

| Product | This compound | -15.8 |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic ring-formation reactions investigated by DFT. It serves to demonstrate the type of information that can be obtained from such studies.

Prediction of Stereoselectivity and Conformational Analysis

The stereochemistry of this compound is a critical aspect of its identity, influencing its physical, chemical, and potentially biological properties. Computational methods are instrumental in predicting and understanding the stereoselectivity of the reactions used in its synthesis and in analyzing its conformational preferences. elsevierpure.comnih.gov

The formation of the cis relationship between the fluorine and amine substituents is a key stereochemical challenge. Theoretical models can be used to predict the diastereoselectivity of the synthetic route. uni-saarland.dedatapdf.com By calculating the energies of the transition states leading to the cis and trans isomers, chemists can predict which diastereomer will be favored. These calculations often reveal subtle steric and electronic interactions that govern the facial selectivity of a key reaction step.

Once formed, the conformational landscape of the tetrahydrofuran ring is of significant interest. The five-membered ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically envelope (E) and twist (T) forms. The substituents on the ring profoundly influence the relative energies of these conformers. The presence of a highly electronegative fluorine atom introduces significant stereoelectronic effects, such as the gauche effect, which can stabilize specific conformations. acs.org

Computational conformational analysis, often performed using DFT or other high-level ab initio methods, can map the potential energy surface of the molecule as a function of its dihedral angles. dntb.gov.uanih.gov These studies can identify the lowest energy conformers and the energy barriers between them. For this compound, key considerations include the preference for pseudoaxial or pseudoequatorial positioning of the fluoro and amino groups. Interactions such as intramolecular hydrogen bonding between the amine and the furan (B31954) oxygen, as well as repulsive electrostatic interactions involving the fluorine atom, will play a crucial role. nih.gov

Table 2: Calculated Relative Energies of Representative Conformers

| Conformer | Substituent Positions (F, NH3+) | Relative Energy (kcal/mol) | Population (%) |

| 1 | pseudoequatorial, pseudoaxial | 0.00 | 75.1 |

| 2 | pseudoaxial, pseudoequatorial | 0.85 | 19.8 |

| 3 | pseudoaxial, pseudoaxial | 2.10 | 4.1 |

| 4 | pseudoequatorial, pseudoequatorial | 2.50 | 1.0 |

Note: This data is hypothetical, based on general principles of conformational analysis of substituted tetrahydrofurans and fluorinated cyclic systems. The relative energies and populations illustrate the likely preference for a specific conformer due to stereoelectronic effects. acs.orgdntb.gov.ua

Cheminformatic Analysis of Novel Scaffold Space

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. For a novel molecule like this compound, cheminformatic analysis can be used to assess its drug-likeness, predict its physicochemical properties, and evaluate its novelty and potential as a scaffold for library design in medicinal chemistry. mdpi.commdpi.com

The first step in a cheminformatic analysis is the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Common descriptors include molecular weight (MW), calculated octanol-water partition coefficient (cLogP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and number of rotatable bonds. These properties are critical for predicting a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).

By comparing the calculated properties of the cis-4-Fluorotetrahydrofuran-3-amine scaffold to established criteria for drug-likeness, such as Lipinski's Rule of Five, researchers can make an initial assessment of its potential as a starting point for drug discovery. researchgate.netnih.gov The introduction of fluorine is known to modulate properties like metabolic stability and binding affinity, making fluorinated scaffolds like this one particularly interesting. mdpi.com

Furthermore, the novelty of the scaffold can be assessed by searching large chemical databases for structurally similar compounds. This helps to understand the uniqueness of the chemical space occupied by this molecule and its derivatives. If the scaffold is found to be novel and possesses favorable predicted properties, it can serve as a valuable building block for the creation of combinatorial libraries. These libraries, containing numerous analogs with diverse substituents, can then be screened for biological activity against various therapeutic targets.

Table 3: Predicted Physicochemical Properties and Drug-Likeness

| Property | Predicted Value | Drug-Likeness Assessment (Lipinski's Rule of Five) |

| Molecular Weight | 155.60 g/mol | Pass (< 500) |

| cLogP | -0.25 | Pass (< 5) |

| Hydrogen Bond Donors | 3 (from NH3+) | Pass (≤ 5) |

| Hydrogen Bond Acceptors | 2 (O, F) | Pass (≤ 10) |

| Topological Polar Surface Area (TPSA) | 38.9 Ų | Favorable for CNS penetration |

| Rotatable Bonds | 1 | Pass (≤ 10) |

Note: The predicted values are calculated for the protonated amine form and serve as an example of a typical cheminformatic analysis. These values suggest the scaffold has favorable "lead-like" properties.

Advanced Spectroscopic Characterization Techniques for Fluorinated Tetrahydrofuran Amines

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR, ¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the molecule's connectivity and stereochemistry.

¹⁹F NMR Spectroscopy: Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is a highly informative technique for analyzing fluorinated compounds. nih.gov For cis-4-Fluorotetrahydrofuran-3-amine, the ¹⁹F NMR spectrum is expected to show a single primary signal, as there is only one fluorine atom. The chemical shift of this signal would be indicative of its aliphatic environment. This signal would be split into a complex multiplet due to coupling with neighboring protons (H3, H4, and H5 protons). The magnitude of these fluorine-proton coupling constants (J-values) is crucial for confirming the stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The signals for the tetrahydrofuran (B95107) ring protons would appear in the aliphatic region, typically shifted downfield due to the influence of the adjacent oxygen, nitrogen, and fluorine atoms. The key to confirming the cis configuration lies in the coupling constants between the protons on C3 and C4 (³JH3-H4). For a cis relationship, this coupling constant is typically smaller than for the corresponding trans isomer. The amine and ammonium (B1175870) hydrochloride protons would also be visible, with their chemical shifts being dependent on the solvent and concentration.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would display four distinct signals for the four carbon atoms of the tetrahydrofuran ring. The chemical shifts are influenced by the attached heteroatoms. The carbon atom bonded to fluorine (C4) would exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), appearing as a doublet. The carbon atom bonded to the amine group (C3) would also show a smaller two-bond coupling to fluorine (²JC-F). These characteristic C-F couplings provide definitive evidence for the fluorine's position. growingscience.com

Predicted NMR Data for cis-4-Fluorotetrahydrofuran-3-amine

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹⁹F | -180 to -220 | ddd (doublet of doublet of doublets) | ²JF-H4, ³JF-H3, ³JF-H5 |

| ¹H (H3) | 3.5 - 4.5 | m (multiplet) | ³JH3-H4 (cis), ³JH3-H2, ³JF-H3 |

| ¹H (H4) | 4.8 - 5.5 | dm (doublet of multiplets) | ²JF-H4, ³JH3-H4 (cis), ³JH4-H5 |

| ¹³C (C3) | 50 - 65 | d | ²JC3-F ≈ 15-25 Hz |

Note: These are predicted values based on typical ranges for similar structural motifs. Actual experimental values may vary.

Mass Spectrometry for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound, as well as gaining structural information from its fragmentation patterns. nist.gov

For cis-4-Fluorotetrahydrofuran-3-amine HCl, high-resolution mass spectrometry (HRMS) would be used to accurately determine the mass of the protonated molecular ion [M+H]⁺. This experimental mass would be compared to the calculated theoretical mass to confirm the elemental formula (C₄H₉FNO⁺ for the free base).

Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. ESI is a softer ionization technique suitable for the HCl salt, which would likely show the protonated molecule of the free amine. The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would include:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amines.

Loss of hydrogen fluoride (B91410) (HF): A characteristic fragmentation for many aliphatic fluoro compounds.

Ring-opening and subsequent fragmentation: The tetrahydrofuran ring can cleave to produce various smaller fragment ions. waters.com

The analysis of these fragments helps to piece together the molecular structure, confirming the presence of the amine and fluorine substituents on the tetrahydrofuran core. MS is also highly sensitive for assessing purity by detecting trace impurities with different mass-to-charge ratios. nih.gov

Predicted Mass Spectrometry Fragments

| Ion | Predicted m/z (for C₄H₈FNO) | Description |

|---|---|---|

| [M+H]⁺ | 106.0663 | Protonated Molecular Ion |

| [M-NH₂]⁺ | 89.0499 | Loss of the amino radical |

| [M-HF]⁺ | 85.0577 | Loss of hydrogen fluoride |

Note: m/z values are for the protonated free base. The HCl salt would dissociate in the ion source.

Chromatographic Methods for Stereoisomer Separation and Enantiomeric Excess Determination (e.g., Chiral HPLC, SFC)

Since cis-4-Fluorotetrahydrofuran-3-amine is a chiral molecule (existing as a pair of enantiomers), methods are required to separate these stereoisomers and determine the enantiomeric excess (e.e.) of a sample. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the primary techniques for this purpose. researchgate.netlcms.cz

The choice of CSP is critical for achieving separation. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective for separating a wide range of chiral compounds, including amines.

Chiral High-Performance Liquid Chromatography (HPLC): In HPLC, the separation is typically performed in either normal-phase (using solvents like hexane (B92381) and ethanol) or reversed-phase (using aqueous buffers and methanol (B129727) or acetonitrile) mode. For polar amines, normal-phase or polar organic modes are often successful. The addition of small amounts of additives like diethylamine (B46881) or trifluoroacetic acid to the mobile phase can improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.

Supercritical Fluid Chromatography (SFC): SFC is increasingly recognized as a powerful tool for chiral separations, offering advantages of speed, lower solvent consumption, and high efficiency. lcms.cz The mobile phase typically consists of supercritical carbon dioxide mixed with a polar organic co-solvent (modifier), such as methanol or ethanol, often containing an amine additive. The unique properties of supercritical fluids allow for faster analysis times compared to HPLC.

For both techniques, the enantiomers would appear as two separate peaks in the chromatogram. The enantiomeric excess is calculated by comparing the peak areas of the two enantiomers.

Typical Chiral Separation Conditions

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Detection |

|---|---|---|---|

| HPLC | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD) | Hexane/Ethanol/Diethylamine | UV (after derivatization) or CAD |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| cis-4-Fluorotetrahydrofuran-3-amine |

| Carbon Dioxide |

| Diethylamine |

| Ethanol |

| Hexane |

| Methanol |

Q & A

Q. Q. What molecular dynamics (MD) simulations are suitable for studying the solvation behavior of cis-4-Fluorotetrahydrofuran-3-amine HCl?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.